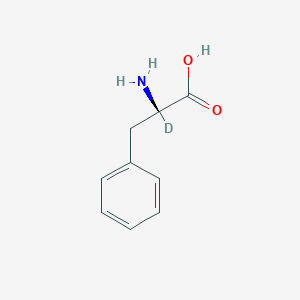

L-Phenylalanine-2-d1

Description

Foundational Principles of Isotopic Labeling in Chemical Biology and Biochemistry

Isotopic labeling is a technique that involves replacing an atom in a molecule with one of its isotopes, which has a different number of neutrons. wikipedia.orgstudysmarter.co.uk This subtle change in mass allows researchers to track the molecule's journey through a chemical reaction or a biological pathway. wikipedia.org Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are commonly used in this practice. fiveable.meontosight.ai These non-radioactive isotopes can be detected using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ontosight.ai

Deuterium, an isotope of hydrogen, is particularly useful due to its significant mass difference compared to protium (B1232500) (the common isotope of hydrogen). This mass difference can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered when a deuterium atom is substituted for a hydrogen atom at a position involved in bond-breaking or bond-forming steps. nih.gov This effect provides valuable insights into reaction mechanisms. nih.gov

Strategic Rationale for Deuterium Incorporation at the C-2 Position of L-Phenylalanine

The specific placement of a deuterium atom at the C-2 (or alpha-carbon) position of L-phenylalanine to create L-Phenylalanine-2-d1 is a deliberate and strategic choice. This position is chemically significant as the C-H bond at the alpha-carbon is directly involved in many enzymatic reactions.

A primary reason for this specific deuteration is to probe the mechanisms of enzymes that act on this part of the amino acid. For instance, in reactions catalyzed by phenylalanine ammonia-lyase, which involves the elimination of ammonia (B1221849), the C-H bond at the C-2 position is broken. ebi.ac.uk By substituting hydrogen with deuterium, researchers can measure the kinetic isotope effect to determine if this bond cleavage is the rate-determining step of the reaction.

Furthermore, this labeling strategy is invaluable for studying the stereochemistry of enzymatic reactions. The precise orientation of the deuterium atom can help elucidate the three-dimensional course of a reaction.

Scope and Significance of this compound Applications in Advanced Research

The applications of this compound are diverse and have significantly advanced several areas of scientific inquiry.

Detailed Research Findings:

Enzyme Mechanism Studies: this compound has been instrumental in clarifying the mechanisms of various enzymes. For example, studies on phenylalanine hydroxylase, the enzyme deficient in the metabolic disorder phenylketonuria (PKU), have utilized deuterated phenylalanine to understand the kinetics of the hydroxylation reaction that converts phenylalanine to tyrosine. nih.govnih.gov The use of specifically labeled substrates helps to dissect the complex catalytic cycle of this and other enzymes. nih.gov

Metabolic Flux Analysis: In the field of metabolic engineering, deuterated amino acids are used as tracers to map the flow of metabolites through cellular pathways. oup.comresearchgate.net By introducing this compound into a biological system, scientists can monitor its conversion into other molecules, providing a quantitative understanding of metabolic fluxes. oup.comresearchgate.net This is crucial for understanding how cells respond to different conditions and for designing strategies to enhance the production of valuable compounds. mdpi.com

Protein Structure and Dynamics: While not as common as perdeuteration (labeling all hydrogen positions), site-specific deuteration with this compound can be a powerful tool in NMR spectroscopy for studying protein structure and dynamics. nih.govacs.org The deuterium nucleus has distinct NMR properties that can be used to probe the local environment and movements within a protein.

Interactive Data Table: Applications of this compound

| Research Area | Key Application | Techniques Used |

| Enzymology | Elucidation of enzyme reaction mechanisms | Kinetic Isotope Effect (KIE) studies, NMR Spectroscopy |

| Metabolic Engineering | Tracing metabolic pathways and quantifying flux | Mass Spectrometry (MS), NMR Spectroscopy |

| Structural Biology | Probing protein structure and dynamics | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Clinical Research | Investigating metabolic disorders like Phenylketonuria (PKU) | In vivo kinetic studies using MS |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-deuterio-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-ZXEPEWCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@](CC1=CC=CC=C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443651 | |

| Record name | L-Phenylalanine-2-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54793-54-3 | |

| Record name | L-Phenylalanine-2-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Approaches for the Synthesis of L Phenylalanine 2 D1

Chemical Synthesis Pathways for Site-Specific Deuteration

Chemical methods offer a direct route to L-Phenylalanine-2-d1, often involving multi-step procedures that allow for precise control over the position of the deuterium (B1214612) label.

Enantioselective and Regioselective Deuteration Protocols

Achieving both enantioselectivity (to produce the L-isomer) and regioselectivity (to deuterate only the α-position) is a key challenge in the chemical synthesis of this compound. Various catalytic systems have been developed to address this. For instance, palladium-on-carbon (Pd/C) has been utilized as a catalyst in the presence of deuterium gas (H₂) and deuterium oxide (D₂O). researchgate.net While this system can achieve deuteration at the α-position, it often requires higher temperatures, which can lead to racemization. researchgate.netmdpi.com

A notable method involves a Pd/C-catalyzed reduction of aryl triflates using magnesium (Mg⁰) turnings in deuterated methanol (B129727) (CH₃OD). acs.org This approach has shown success in the regioselective deuteration of phenylalanine precursors while maintaining stereochemical integrity. acs.orgsci-hub.se The addition of ammonium (B1175870) salts can accelerate this reaction. acs.org Another strategy employs a dual-protein catalytic system for site-selective deuteration, although this blurs the line between purely chemical and biocatalytic methods. wisc.edunih.gov

Table 1: Chemical Deuteration Methods for Phenylalanine Derivatives

| Catalyst System | Deuterium Source | Key Features | Reference |

|---|---|---|---|

| Pd/C-H₂-D₂O | D₂O | Selective deuteration at the β-position at 110°C; α-position deuterated at 160°C with some racemization. | researchgate.net |

| Pd/C-Al-D₂O | D₂O | Highly selective for benzylic hydrogens at 120°C. | mdpi.com |

| Pd/C, Mg⁰, NH₄Cl | CH₃OD | Regioselective reductive deuteration of an aryl triflate precursor. | acs.org |

Precursor Design and Derivatization for Deuterium Incorporation

The design of suitable precursors is fundamental to successful chemical deuteration. Often, this involves protecting the amino and carboxyl groups of phenylalanine to prevent unwanted side reactions. N-tert-butyloxycarbonyl (Boc) is a common protecting group used in these syntheses. sci-hub.se

The synthesis may start from a precursor that is later converted to phenylalanine. For example, a key intermediate can be designed to allow for regioselective reductive deuteration/deoxygenation. acs.org One approach involved the synthesis of an advanced labeled intermediate from aminophenol, which could then be converted to the desired deuterated phenylalanine. sci-hub.se This highlights the importance of a flexible synthetic route where key intermediates can be selectively modified.

Biocatalytic and Microbial Fermentation Strategies for Deuterium-Labeled L-Phenylalanine Production

Biocatalytic and fermentation-based methods present an alternative to chemical synthesis, often leveraging the high stereospecificity of enzymes to produce enantiomerically pure this compound.

Cultivation of Auxotrophic and Wild-Type Microorganisms in Deuterated Media

One of the primary biological methods for producing deuterated amino acids is through the cultivation of microorganisms in media where protic water (H₂O) is replaced with deuterium oxide (D₂O). icddt.com This leads to the incorporation of deuterium into various biomolecules, including amino acids.

Auxotrophic microorganisms, which are unable to synthesize a specific compound required for their growth, are particularly useful. wikipedia.org For instance, an Escherichia coli strain auxotrophic for phenylalanine can be grown in a minimal medium supplemented with deuterated precursors, leading to the production of labeled proteins containing deuterated phenylalanine. wikipedia.orgresearchgate.net The use of methylotrophic bacteria, such as Brevibacterium methylicum, which can utilize methanol as a carbon source, has also been explored for the production of highly deuterated phenylalanine. icddt.commedicalbiophysics.bg These bacteria can be adapted to grow in high concentrations of D₂O. icddt.comiiste.org

Table 2: Microbial Production of Deuterated Phenylalanine

| Microorganism | Method | Key Findings | Reference |

|---|---|---|---|

| Brevibacterium methylicum (L-leucine auxotroph) | Adaptation to and fermentation in D₂O-rich media with [²Н]methanol. | Produced L-phenylalanine with high isotopic enrichment (up to 75 at.% ²Н). | icddt.com |

| Escherichia coli (auxotrophic strains) | Cultivation in minimal medium with isotope-labeled amino acids. | Allows for selective labeling of proteins with deuterated amino acids. | researchgate.net |

| Methylobacillus flagellatum (L-isoleucine auxotroph) | Fermentation in minimal salt medium with [²Н]methanol and increasing D₂O concentrations. | Synthesized deuterated L-leucine. | icddt.com |

Enzyme-Mediated Deuterium Exchange and Reductive Amination Systems

Enzymes offer a highly specific means of introducing deuterium. Phenylalanine ammonia (B1221849) lyases (PALs) can catalyze the addition of ammonia to cinnamic acid. d-nb.infonih.gov When this reaction is carried out in D₂O, it can lead to the incorporation of deuterium. d-nb.info

A powerful approach combines a biocatalytic deuteration catalyst with amino acid dehydrogenases for reductive amination. rsc.orgchemrxiv.org For instance, a system using L-phenylalanine dehydrogenase (L-PheDH) can produce α-deuterated amino acids. rsc.org This method is atom-efficient and uses readily available isotopic precursors like D₂O. rsc.org Another strategy involves a dual-protein system where an aminotransferase (DsaD) paired with a partner protein (DsaE) can catalyze H/D exchange at both the α and β carbons of phenylalanine. wisc.edunih.gov When DsaD is used alone, it results in exclusive Cα-deuteration. nih.gov

Optimization of Isotopic Enrichment and Yield through Fermentation Control

The yield and level of isotopic enrichment in fermentation processes are influenced by several factors. The concentration of D₂O in the growth medium is a critical parameter, with higher concentrations leading to greater deuterium incorporation, though it can also inhibit cell growth. icddt.com Adaptation of microbial strains to high D₂O concentrations is a key step to improve yields. icddt.comiiste.org

For microbial production, optimizing fermentation conditions such as nutrient levels, pH, and temperature is crucial. core.ac.uk In fed-batch fermentation processes using recombinant E. coli, controlling the concentration of glucose and other essential nutrients can lead to high titers of L-phenylalanine. researchgate.net The oxygen transfer rate (OTR) is another important factor, as increased OTR has been shown to enhance L-phenylalanine productivity. core.ac.uk Furthermore, the timing of the addition of isotopic labels can be optimized to maximize their incorporation into the target protein. nih.gov

Applications of L Phenylalanine 2 D1 in Metabolic Pathway Elucidation

Investigations of Phenylalanine Catabolic and Anabolic Fluxes using Tracer Techniques

The measurement of the rate of synthesis (anabolism) and breakdown (catabolism) of phenylalanine is fundamental to understanding protein metabolism and disorders associated with this amino acid. L-Phenylalanine-2-d1 is an ideal tool for these investigations, as the deuterium (B1214612) label allows it to be distinguished from the naturally abundant, unlabeled phenylalanine.

In vitro biochemical reconstitution, where purified enzymes and substrates are studied in a controlled test-tube environment, is essential for dissecting the fundamental mechanisms of metabolic reactions. Using this compound in such systems allows for the precise measurement of the kinetic properties of key enzymes involved in phenylalanine metabolism.

Studies using recombinant human phenylalanine hydroxylase (PAH), the primary enzyme for phenylalanine catabolism, have utilized deuterated phenylalanine to investigate kinetic isotope effects. pnas.org An isotope effect, where the heavier deuterium atom slows the rate of bond cleavage, can provide critical information about the reaction's rate-limiting steps. For PAH, the use of deuterated substrates has helped to confirm that the hydroxylation of the aromatic ring is the rate-determining step in the conversion to tyrosine. nih.gov

Similarly, in vitro assays for phenylalanine aminotransferases (TATs), which catalyze the reversible conversion of phenylalanine to phenylpyruvate, can employ this compound. researchgate.net By incubating the purified or recombinant enzyme with the deuterated substrate and an amino group acceptor like α-ketoglutarate, the formation of deuterated phenylpyruvate can be monitored over time using mass spectrometry. This approach enables the determination of specific activity, substrate specificity, and inhibition constants, which are crucial for understanding the enzyme's role in alternative phenylalanine catabolic pathways. researchgate.netnih.gov

| Parameter Measured | Enzyme Studied | Tracer Used | Analytical Method | Finding | Citation |

| Reaction Kinetics | Phenylalanine Hydroxylase (PAH) | Deuterated Phenylalanine | Mass Spectrometry | Determination of kinetic isotope effects, confirming the rate-limiting step of the hydroxylation reaction. | nih.gov |

| Substrate Specificity | Tyrosine Aminotransferase (TAT) | This compound | Mass Spectrometry | Quantification of the conversion rate to phenylpyruvate, establishing enzyme activity and substrate preference. | researchgate.net |

| Enzyme Inhibition | Phenylalanine Hydroxylase (PAH) | Deuterated Phenylalanine | In Vivo Deuterium Release Assay | p-Chlorophenylalanine and methotrexate (B535133) were shown to inhibit the in vivo hydroxylase system. | nih.gov |

| Catalytic Efficiency | Phenylalanine Dehydrogenase | L-Phenylalanine | Fluorometric Assay | Oxidation of L-phenylalanine produces NADH, allowing for a quantitative measure of enzyme activity. | assaygenie.com |

Ex vivo organ and tissue perfusion models bridge the gap between simplified in vitro studies and complex in vivo systems. In these models, an intact organ, most commonly the liver, is maintained in a viable state outside the body and perfused with a nutrient-rich solution containing tracers like this compound. nih.govresearchgate.net This technique allows for the study of organ-specific metabolism under controlled conditions, free from systemic influences.

Ex vivo liver perfusion studies have been instrumental in quantifying hepatic phenylalanine metabolism. nih.govsapient.bio By infusing this compound into the perfusate and sampling the outflowing medium, researchers can measure the rate of its conversion to deuterated tyrosine, providing a direct measure of hepatic phenylalanine hydroxylase activity. scispace.com This approach has been used in animal models, such as sheep, to determine the effects of nutrient intake on the synthesis rates of liver-produced proteins like albumin. scispace.comjci.org The enrichment of the deuterated tracer in newly synthesized proteins isolated from liver biopsies or plasma provides a precise measure of fractional synthesis rates. scispace.com

These models are also valuable for studying the interplay between different metabolic pathways. For example, by using a combination of tracers, it is possible to simultaneously measure phenylalanine hydroxylation, protein synthesis, and its release from protein breakdown within the same perfused organ, offering a comprehensive view of metabolic fluxes. researchgate.netsapient.bio

| Model System | Tracer(s) Used | Pathway Investigated | Key Measurement | Finding | Citation |

| Perfused Rat Liver | Deuterated Phenylalanine | Phenylalanine Hydroxylation | Rate of deuterated tyrosine formation | Quantified organ-specific hydroxylase activity. | nih.gov |

| Perfused Sheep Liver | [2H5]phenylalanine, [1-13C]leucine | Hepatic Protein Synthesis | Incorporation of tracer into albumin and other plasma proteins | Determined the effect of nutrient intake on fractional and absolute protein synthesis rates. | scispace.comjci.org |

| In Situ Perfused Rat Brain | L-Phenylalanine | Blood-Brain Barrier Transport | Unidirectional influx kinetics (Km, Vmax) | Characterized the high-affinity transport system for phenylalanine into the brain. | researchgate.net |

| Human Liver Slices | 13C-labeled substrates | Global Metabolic Flux | Isotope labeling patterns in various metabolites | Confirmed known liver metabolic functions and revealed unexpected activities like branched-chain amino acid transamination. | nih.govsapient.bio |

The two primary catabolic fates of phenylalanine are hydroxylation to tyrosine and transamination to phenylpyruvate. pnas.org this compound and other deuterated variants have been pivotal in quantifying the flux through these competing pathways, particularly in the study of metabolic disorders like phenylketonuria (PKU), where the hydroxylation pathway is impaired. pnas.orgnih.gov

The hydroxylation pathway, catalyzed by phenylalanine hydroxylase (PAH), is the main route for phenylalanine disposal. nih.gov Seminal studies have used infusions of deuterated phenylalanine in human subjects to measure the in vivo conversion rate to deuterated tyrosine. jci.orgnih.gov By analyzing the ratio of the deuterated tracer to its deuterated product in plasma via gas chromatography-mass spectrometry (GC-MS), researchers can calculate the whole-body phenylalanine hydroxylation flux. pnas.org These tracer methods have demonstrated that individuals with classical PKU have virtually no detectable hydroxylase activity, while those with milder forms of hyperphenylalaninemia show residual activity. jci.org

The transamination pathway serves as an alternative route for phenylalanine metabolism, which becomes more significant when the hydroxylation pathway is blocked. pnas.org Phenylalanine is converted to phenylpyruvate, which is then further metabolized to compounds like phenyllactate and phenylacetate. pnas.org Using this compound, the flow of the deuterium label into these downstream metabolites can be traced and quantified in urine, providing an estimate of the flux through the transamination pathway.

Tracing Carbon and Hydrogen Flow in Aromatic Amino Acid Biosynthesis and Interconversions

In organisms that can synthesize them, such as plants and microbes, the aromatic amino acids phenylalanine, tyrosine, and tryptophan share a common biosynthetic origin in the shikimate pathway. chemrxiv.orgnih.gov Stable isotope tracers are essential tools for mapping the flow of precursors through this intricate network.

L-phenylalanine is the direct precursor for L-tyrosine synthesis in animals via the PAH-catalyzed hydroxylation reaction described previously. nih.gov Tracer studies with this compound are the definitive method for demonstrating and quantifying this metabolic link in vivo. The appearance of the deuterium label in the body's tyrosine pool after administration of deuterated phenylalanine provides conclusive evidence of this conversion. nih.gov

While tryptophan is not synthesized from phenylalanine, they share the common precursor chorismate, which is the end product of the main shikimate pathway. nih.govrsc.org Stable isotope tracing experiments, often using labeled glucose or growing organisms in deuterated water (D₂O), allow for the study of carbon and hydrogen flow into the shared pathway. nih.govmdpi.com By analyzing the specific patterns of deuterium incorporation into the aromatic rings and side chains of phenylalanine, tyrosine, and tryptophan, researchers can deduce the relative fluxes toward each amino acid and identify regulatory branch points. nih.govmdpi.com For example, studies in Pseudomonas have used Raman-deuterium isotope probing to reveal differences in phenylalanine biosynthesis pathways compared to E. coli by analyzing isotopic shifts in the phenylalanine band. nih.govwhiterose.ac.uk

The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (B93156) and erythrose-4-phosphate into chorismate. chemrxiv.orgrsc.org This pathway is exclusive to plants, bacteria, archaea, and fungi, making it a target for herbicides. chemrxiv.orgfrontiersin.org Stable isotope labeling is a powerful technique for studying the flux and regulation of this pathway.

By providing a simple labeled precursor, such as ¹³C-glucose or D₂O, to a plant or microbial culture, the label is incorporated into all downstream metabolites. mdpi.comfrontiersin.org Analysis of the mass isotopologue distribution in key intermediates like shikimate, prephenate, and the final products (phenylalanine, tyrosine, and tryptophan) via LC-MS or GC-MS allows for a detailed metabolic flux analysis. frontiersin.org

For instance, studies in wheat have combined global labeling with ¹³CO₂ and specific tracing with ¹³C₉-phenylalanine to map the phenylalanine-related sub-metabolome and its response to stress. frontiersin.org Similarly, Raman microspectroscopy combined with deuterium isotope probing (Raman-DIP) has been used to monitor the de novo synthesis of phenylalanine through the shikimate pathway in E. coli at the single-cell level. rsc.orgrsc.org The appearance of a characteristic C-D vibration band and shifts in the phenylalanine Raman signal provide a direct, non-destructive way to visualize metabolic activity through the pathway. rsc.orgnih.govrsc.org These approaches are critical for metabolic engineering efforts aimed at increasing the production of valuable aromatic compounds in microorganisms and plants. nih.gov

Utilization of L Phenylalanine 2 D1 in Enzyme Mechanism Elucidation

Application of Kinetic Isotope Effects (KIEs) for Detailed Reaction Mechanism Characterization

The substitution of a protium (B1232500) (¹H) atom with a deuterium (B1214612) (²H) atom at a specific position in a substrate molecule, such as in L-Phenylalanine-2-d1, can lead to a change in the reaction rate. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone in the study of enzyme mechanisms. The magnitude of the KIE provides invaluable insights into the transition state of a reaction and whether the cleavage of the C-H bond is a rate-determining step.

Secondary kinetic isotope effects arise from isotopic substitution at a position that is not directly involved in bond cleavage but is adjacent to the reacting center. wikipedia.org These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They provide information about changes in the hybridization state or the steric environment of the carbon atom during the reaction. For instance, a change from sp³ to sp² hybridization at the C-2 carbon of L-phenylalanine in the transition state would typically result in a normal secondary KIE. wikipedia.org

The table below illustrates hypothetical KIE values and their mechanistic interpretations for an enzyme utilizing this compound.

| Enzyme Reaction | Observed KIE (kH/kD) | Interpretation |

| Oxidative Deamination | 6.5 | Primary KIE; C-H bond cleavage at the C-2 position is the rate-determining step. |

| Hydroxylation | 1.1 | No significant primary KIE; C-H bond cleavage is not the rate-determining step. |

| Elimination | 0.9 | Inverse secondary KIE; Suggests a change in hybridization from sp² to sp³ at a nearby atom in the transition state. |

The magnitude of the KIE is instrumental in identifying the rate-determining step of an enzymatic reaction. nih.govicm.edu.pl A substantial primary KIE with this compound strongly implicates the cleavage of the C-2 hydrogen bond as the slowest step. For example, in the reaction catalyzed by L-phenylalanine dehydrogenase, which involves the oxidative deamination of L-phenylalanine to phenylpyruvate, a significant KIE would suggest that the hydride transfer from the C-2 position is the rate-limiting event. nih.govwikipedia.org Conversely, in the case of phenylalanine hydroxylase, where product release is the rate-determining step, a much smaller KIE would be anticipated for the C-H bond cleavage step. wikipedia.org

Furthermore, the precise value of the KIE can offer clues about the geometry of the transition state. A maximal primary KIE is observed when the transition state is symmetrical, with the hydrogen atom being equally shared between the donor and acceptor atoms. Asymmetry in the transition state leads to a lower KIE value.

The following table provides examples of how KIE data for this compound can be used to deduce the rate-determining step in different enzyme-catalyzed reactions.

| Enzyme | Reaction | This compound KIE (kH/kD) | Inferred Rate-Determining Step |

| Phenylalanine Dehydrogenase | Oxidative Deamination | ~5-7 | C-H bond cleavage |

| Phenylalanine Hydroxylase | Hydroxylation | ~1.2-1.5 | Product release |

| Phenylalanine Ammonia-Lyase | Ammonia (B1221849) Elimination | ~3-4 | C-H bond cleavage |

This compound is particularly valuable for studying enzymes that catalyze oxidative deamination and hydroxylation, as both reaction types can involve the cleavage of the C-H bond at the C-2 position.

In oxidative deamination, catalyzed by enzymes like L-phenylalanine dehydrogenase, the amino acid is converted to an α-keto acid. nih.gov A large primary KIE observed with this compound would provide strong evidence for a mechanism involving hydride transfer from the C-2 carbon as a key step. nih.govwikipedia.org

For hydroxylation reactions, such as the one catalyzed by phenylalanine hydroxylase, the mechanism is more complex. nih.gov The use of this compound can help to elucidate the details of the electrophilic aromatic substitution mechanism. While the C-H bond at the position of hydroxylation is broken, a KIE study with this compound could reveal secondary effects related to the initial binding and positioning of the substrate. Studies with ring-deuterated phenylalanine have shown that the chemical steps of hydroxylation are not always rate-limiting. nih.gov

The data in the table below summarizes the application of this compound in investigating C-H bond cleavage in these two important classes of enzymatic reactions.

| Reaction Type | Enzyme Example | Expected KIE with this compound | Mechanistic Insight |

| Oxidative Deamination | L-Phenylalanine Dehydrogenase | Large primary KIE | Confirms C-H bond cleavage is a critical, often rate-determining, step. |

| Hydroxylation | Phenylalanine Hydroxylase | Small to moderate KIE | Suggests that steps other than C-H bond cleavage, such as oxygen activation or product release, are rate-limiting. wikipedia.org |

Deuterium Labeling for Investigating Enzyme-Substrate Binding and Conformational Dynamics

Beyond its application in KIE studies, deuterium labeling of L-phenylalanine at the C-2 position provides a powerful spectroscopic probe for investigating the intricacies of enzyme-substrate interactions and the dynamic conformational changes that are often integral to enzyme function.

The introduction of a deuterium atom at a specific site in the substrate allows for the use of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to gain high-resolution information about the environment of the enzyme's active site. nih.gov While deuterium itself is not directly observed in ¹H NMR, its presence can influence the signals of neighboring protons, providing clues about the substrate's conformation and its interactions with active site residues.

More directly, ²H (deuterium) NMR can be employed to study the dynamics of the deuterated substrate when bound to the enzyme. The deuterium NMR signal is sensitive to the motion and orientation of the C-D bond, offering insights into the degree of immobilization of the substrate within the active site and the nature of its binding.

The following table outlines how deuterium labeling can be used to probe the active site microenvironment.

| Technique | Information Gained from this compound Labeling |

| ¹H NMR Spectroscopy | Changes in the chemical shifts and coupling constants of protons near the C-2 position upon binding to the enzyme, revealing details of the bound conformation. |

| ²H NMR Spectroscopy | Direct observation of the deuterated substrate to determine its mobility and orientation within the active site, providing insights into the strength and nature of binding interactions. |

| Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) | While typically monitoring the exchange of backbone amide protons of the enzyme, the binding of this compound can induce conformational changes that alter the exchange rates in specific regions of the protein, thereby mapping the binding site and allosteric effects. plos.org |

Enzymes are not static entities; they often undergo significant conformational changes during the catalytic cycle. These dynamics are crucial for substrate binding, catalysis, and product release. Deuterium labeling of the substrate can be a valuable tool for tracking these conformational changes.

For example, time-resolved NMR or other spectroscopic techniques can be used to monitor the environment of the deuterium label in this compound as the reaction progresses. Changes in the NMR signal could indicate a shift in the enzyme's conformation, such as the closing of a flexible loop over the active site or a reorientation of catalytic residues.

Furthermore, the binding of this compound can trigger global conformational changes in the enzyme that can be monitored by techniques like HDX-MS. plos.org By comparing the deuterium uptake of the enzyme in the presence and absence of the deuterated substrate, regions of the protein that become more or less solvent-exposed upon binding can be identified, providing a map of the conformational shifts that accompany catalysis.

The table below summarizes the application of this compound in studying conformational dynamics.

| Method | Application with this compound | Insights into Catalytic Turnover |

| Time-Resolved NMR | Monitoring the ²H NMR signal of the substrate throughout the reaction. | Provides a real-time view of changes in the substrate's environment, reflecting the dynamic conformational landscape of the enzyme during catalysis. |

| HDX-MS | Measuring changes in the enzyme's deuterium uptake upon binding of the deuterated substrate. | Identifies regions of the enzyme that undergo conformational changes, which can be correlated with different steps of the catalytic cycle, such as substrate binding and product release. plos.org |

Applications of L Phenylalanine 2 D1 in Biomolecular Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

NMR spectroscopy is a primary beneficiary of L-Phenylalanine-2-d1 labeling. The substitution of a proton with a deuteron (B1233211) at the Cα position simplifies proton NMR spectra and introduces a sensitive nucleus for deuterium (B1214612) NMR studies, enabling detailed analysis of protein conformation and dynamics. researchgate.net

Deuterium NMR for Phenylalanine Side Chain Rotational Dynamics in Proteins and Peptides

Deuterium (²H) NMR spectroscopy is a potent tool for characterizing the dynamics of amino acid side chains. In proteins labeled with deuterated phenylalanine, the dynamics of the phenyl ring, such as 180° "π-flips," can be monitored. nih.gov For instance, studies on bacteriorhodopsin revealed that at physiological temperatures, a significant number of phenylalanine residues undergo rapid 2-fold rotational flips. nih.gov Upon cooling, these motions are frozen out, indicating a rigid protein core. nih.gov

The analysis of ²H NMR lineshapes and relaxation times allows for the modeling of side-chain motion. For example, in the protein salivary statherin, deuterium magic angle spinning (MAS) NMR showed that the number of exchanging side-chain rotameric states for phenylalanine increased when the protein was bound to hydroxyapatite, suggesting greater dynamic freedom in the bound state. nih.gov The rates of these rotameric exchanges were determined to be on the order of 5-6 × 10⁶ s⁻¹. nih.gov

| Protein/Peptide | Technique | Key Findings on Phenylalanine Dynamics |

| Bacteriorhodopsin | High-field ²H NMR | Rapid ( > 10⁵ s⁻¹) 2-fold rotational flips of most phenylalanine side chains at 37°C. nih.gov |

| Salivary Statherin (SN15 fragment) | ²H MAS NMR | Increased number of exchanging side-chain rotameric states upon binding to hydroxyapatite. nih.gov |

| Chicken Villin Headpiece (HP36) | Static solid-state ²H NMR | Dynamics dominated by ring-flipping motions in the microcrystalline state. wm.edu |

| Carboxypeptidase A | Solid-state ²H NMR | Phenyl ring of bound L-phenylalanine undergoes π-flips at rates varying with hydration (3 x 10⁴ Hz to 1 x 10⁵ Hz). core.ac.uk |

Solid-State Deuterium NMR for Investigating Molecular Motion in Condensed Phases

Solid-state deuterium NMR is particularly well-suited for studying molecular motion in solid or semi-solid states, such as crystalline proteins, membrane proteins, and amyloid fibrils. wm.edunih.gov This technique is sensitive to motions on a broad timescale, from picoseconds to seconds. wm.edu The interaction between the nuclear electric quadrupole moment of the deuteron and the local electric field gradient is the dominant mechanism influencing the NMR spectra, providing a direct probe of molecular dynamics. wm.edunih.gov

In a study of the chicken villin headpiece subdomain protein (HP36), static solid-state ²H NMR was used to investigate the dynamics of two hydrophobic core phenylalanine residues over a wide temperature range. wm.edu The data indicated that the dynamics were primarily governed by rotations around the χ2 dihedral angle of the phenylalanine side chain. wm.edu Similarly, in studies of L-phenylalanine bound to carboxypeptidase A, solid-state ²H NMR revealed that the phenyl ring undergoes π-flips, with the rate of this motion being dependent on the hydration level of the crystals. core.ac.uk

Assignment and Structural Determination in Large Biomolecules through Deuterium Labeling Strategies

The study of large proteins and protein complexes by solution NMR is often hampered by rapid signal decay and spectral crowding. unl.pt Uniform or partial deuteration, including the use of this compound, is a crucial strategy to overcome these limitations. unl.ptnih.gov Deuteration significantly improves the relaxation properties of the remaining protons, leading to sharper NMR signals. unl.pt

Selective labeling schemes, where specific amino acids or specific positions within an amino acid are deuterated, are powerful tools for spectral assignment. iospress.nl For instance, in highly deuterated proteins, specific protonated amino acids can be introduced, and Nuclear Overhauser Effect (NOE) spectra with long mixing times can be used to assign sidechain protons. utoronto.ca This approach has been successfully applied to proteins with molecular weights exceeding 20 kDa. utoronto.ca The combination of deuteration with techniques like Transverse Relaxation-Optimated Spectroscopy (TROSY) has made it possible to study biomolecular systems up to the mega-Dalton range. iospress.nlrsc.org

Complementary Spectroscopic and Diffraction Techniques

While NMR is a primary tool, other techniques benefit from the use of this compound and other deuterated analogs to provide a more complete picture of biomolecular structure and function.

Mass Spectrometry for Structural Validation of this compound Incorporated Biomolecules

Mass spectrometry (MS) is an essential tool for verifying the successful incorporation and purity of isotopically labeled amino acids into proteins. mdpi.comckisotopes.com Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MS and Electrospray Ionization (ESI) MS can precisely determine the molecular weight of the protein, confirming the mass shift corresponding to the incorporated deuterated phenylalanine. mdpi.comckisotopes.com

Furthermore, tandem mass spectrometry (MS/MS) can be used to sequence the protein and confirm the exact location of the this compound residue. mdpi.com In a study of polyesteramides based on L-phenylalanine and ε-caprolactone, MALDI MS/MS was used to analyze the fragmentation patterns, which confirmed the sequence of the copolymers. mdpi.com Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another powerful application where the exchange rates of backbone amide protons with deuterium in the solvent are measured, providing information on protein conformation, dynamics, and interactions. biorxiv.orgbiorxiv.org

| Technique | Application for Deuterated Biomolecules | Key Information Obtained |

| MALDI-TOF MS | Verification of deuteration | Confirmation of 100% deuteration of non-exchangeable hydrogens in human transthyretin. iucr.org |

| LC-MS/MS | Quantification of D- and L-amino acids | Unbiased determination of amino acid racemization by using deuterated acid for hydrolysis. mdpi.com |

| HDX-MS | Probing protein dynamics and conformation | Comparative analysis of the dynamics of insulin (B600854) analogs, showing different deuterium exchange rates. biorxiv.orgbiorxiv.org |

X-ray Crystallography with Deuterated Analogues for Elucidating Binding Geometries

While X-ray crystallography is the gold standard for determining high-resolution three-dimensional structures of biomolecules, it typically does not resolve the positions of hydrogen atoms. epj-conferences.org Neutron crystallography, on the other hand, can locate deuterium atoms, making it highly complementary to X-ray crystallography. epj-conferences.org By using perdeuterated proteins, where all non-exchangeable hydrogens are replaced with deuterium, the signal-to-noise ratio in neutron diffraction experiments can be significantly increased. epj-conferences.orgresearchgate.net

The combination of X-ray and neutron crystallography on deuterated samples provides a detailed view of hydrogen bonding networks and the orientation of water molecules, which are crucial for understanding protein stability and function. epj-conferences.org For instance, a joint X-ray and neutron crystallographic analysis of perdeuterated human transthyretin revealed asymmetries in the thyroxine binding sites and the role of specific water molecules in stabilizing the protein structure. iucr.org The structure of perdeuterated human carbonic anhydrase II was also determined by X-ray crystallography to be highly isomorphous with the hydrogenated form, validating its suitability for subsequent neutron diffraction studies to elucidate the proton-shuttling mechanism. researchgate.net

Advanced Analytical Methodologies for the Detection and Quantification of L Phenylalanine 2 D1

Mass Spectrometry-Based Approaches for Isotopic Quantification and Profiling

Mass spectrometry (MS) stands as the cornerstone for the analysis of isotopically labeled molecules due to its ability to differentiate compounds based on their mass-to-charge (m/z) ratio. For L-Phenylalanine-2-d1, MS-based methods offer unparalleled accuracy in quantifying its abundance, often in complex biological samples.

Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) are targeted mass spectrometry techniques that provide exceptional sensitivity and selectivity. washington.eduscioninstruments.com Instead of scanning a wide mass range, these methods focus on specific m/z values corresponding to the analyte of interest, which significantly reduces background noise and enhances the signal-to-noise ratio. scioninstruments.com

In the context of this compound, SIM mode on a single quadrupole or time-of-flight mass spectrometer would be set to monitor the m/z of the deuterated molecule. acs.org However, for even greater specificity, especially in complex mixtures, MRM is the preferred method. washington.edumtoz-biolabs.com MRM, typically performed on a triple quadrupole mass spectrometer, involves two stages of mass filtering. washington.edu First, a specific precursor ion (the intact this compound molecule) is selected in the first quadrupole (Q1). This ion is then fragmented in a collision cell (Q2), and a specific fragment ion (product ion) is selected in the third quadrupole (Q3) for detection. mtoz-biolabs.com This process of monitoring a specific precursor-to-product ion transition is highly selective and dramatically improves detection limits, by up to 100-fold compared to untargeted analyses. washington.edu

The key advantage for analyzing this compound is that its transitions will be distinct from the unlabeled L-Phenylalanine. For example, in an isotope dilution liquid chromatography/tandem mass spectrometry (ID-LC/MS/MS) method, phenylalanine and its isotopic analogue (in this case, phenylalanine-ring-¹³C₆) were monitored at the distinct transitions m/z 166.2/120.2 and 172.2/126.2, respectively. nih.gov A similar principle applies to this compound, where its unique mass would generate a specific set of transitions for monitoring.

Table 1: Comparison of SIM and MRM for this compound Analysis

| Feature | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

| Principle | Monitors specific precursor ions. scioninstruments.com | Monitors specific precursor-to-product ion transitions. washington.edu |

| Instrumentation | Single Quadrupole, TOF, Ion Trap | Triple Quadrupole, Ion Trap, Q-TOF |

| Specificity | High | Very High mtoz-biolabs.com |

| Sensitivity | High scioninstruments.com | Very High, femtomole concentrations detectable. proteomics.com.au |

| Application | Quantification in less complex matrices, target compound detection. acs.org | Targeted quantification in highly complex biological samples, biomarker validation. mtoz-biolabs.comproteomics.com.au |

Quantifying this compound in biological matrices like plasma, serum, or tissue homogenates is a common application, often for studying protein metabolism or diagnosing metabolic disorders like phenylketonuria (PKU). nih.govspringernature.com The complexity of these samples necessitates robust methods to ensure accuracy. Isotope dilution mass spectrometry (IDMS) is the gold standard for this purpose. nih.gov In this approach, a known amount of the isotopically labeled compound, such as L-Phenylalanine-d5 or L-Phenylalanine-¹³C₆, is added to the biological sample as an internal standard. lumiprobe.com

The deuterated standard mimics the chemical behavior of the endogenous analyte during sample preparation and analysis, correcting for any losses. Because the standard and the analyte have different masses, they can be distinguished and quantified by MS. lumiprobe.com Methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are frequently employed, offering the separation power of chromatography with the specificity of MRM detection. nih.govmdpi.com Such methods have been developed for the accurate quantification of phenylalanine in dried blood spots and plasma with high precision and accuracy. nih.govmdpi.com For instance, a reliable HILIC-MS/MS method allows for the quantitative detection of 48 amino acids, using isotope internal standards to ensure high accuracy. mdpi.com

Research Findings:

An LC-MS/MS method for phenylalanine and tyrosine in dried blood spots using custom-made calibrators from phenylalanine/tyrosine-free whole blood demonstrated high accuracy. nih.gov

Isotope dilution LC/MS/MS has been established as a candidate reference method for determining phenylalanine levels in human serum, with an expanded uncertainty of about 1.2% at a 95% confidence level. nih.gov

Studies have shown that for accurate quantification, different calibration strategies might be optimal depending on the concentration range of the analyte. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed to measure the precise ratio of stable isotopes in a sample with extremely high precision. bsip.res.infmach.it While conventional MS methods are excellent for quantification using an internal standard, IRMS is superior for determining very low levels of isotopic enrichment, such as the tracer/tracee ratio (TTR) after administration of a labeled compound. nih.gov

The analysis typically involves converting the purified analyte into a simple gas (e.g., CO₂, N₂, or H₂) through combustion or high-temperature conversion. fmach.itnih.gov The gas is then introduced into the IRMS, which measures the ratio of the heavy to light isotopes (e.g., ¹³C/¹²C or D/H). This technique is crucial for metabolic studies where subtle changes in the isotopic enrichment of phenylalanine in protein hydrolysates are measured to calculate protein synthesis rates. nih.gov While traditionally laborious, requiring offline purification of the amino acid, modern methods have coupled liquid chromatography (LC) to IRMS (LC/IRMS), allowing for online separation and isotope ratio analysis of underivatized amino acids. researchgate.net

Table 2: Key Features of IRMS for this compound Enrichment Studies

| Feature | Description |

| Primary Application | High-precision measurement of stable isotope ratios (e.g., D/H). bsip.res.in |

| Sample Preparation | Often requires sample purification and conversion to a gas (CO₂, N₂, H₂). fmach.itnih.gov |

| Sensitivity | Capable of measuring very low isotopic enrichments (TTR 0.005% to 0.10%). nih.gov |

| Precision | High precision, with standard deviations often below 0.4‰. researchgate.net |

| Coupling Techniques | Can be coupled with Gas Chromatography (GC-IRMS) or Liquid Chromatography (LC-IRMS) for compound-specific analysis. fmach.itresearchgate.net |

Chromatographic Separation and Detection Methods

Chromatography is an essential precursor to mass spectrometric detection, serving to separate the analyte of interest from other components in a complex mixture. This separation minimizes matrix effects and ion suppression, leading to more accurate quantification.

High-Performance Liquid Chromatography (HPLC) is the most common separation technique paired with MS for the analysis of non-volatile compounds like amino acids. researchgate.net For this compound, various HPLC methods can be employed. Reversed-phase (RP) HPLC is a popular choice, where underivatized phenylalanine can be separated using an acidic mobile phase and a C18 column before being detected by the mass spectrometer. nih.gov This approach is simple, rapid, and avoids cumbersome derivatization steps. nih.gov

The "isotope-specific detection" is almost invariably provided by a mass spectrometer. The HPLC system separates the compounds over time, and as this compound and its unlabeled counterpart elute (often at nearly the same time), the mass spectrometer detects them as distinct chemical entities based on their mass difference. This LC-MS/MS configuration allows for the simultaneous quantification of both the tracer and the tracee. springernature.com Methods have been developed that allow for the direct injection of plasma onto specialized columns, further simplifying sample preparation. nih.gov

Research Findings:

An LC/TOF-MS method demonstrated the ability to accurately measure phenylalanine isotope ratio enrichment with a coefficient of variation below 2% and a linear response (R² of 0.9999) for known isotope ratios. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS has also been successfully used for the analysis of amino acids in human plasma, offering an alternative separation mechanism to reversed-phase. mdpi.com

Gas Chromatography (GC) is a powerful separation technique known for its high resolution, but it is suitable only for compounds that are volatile and thermally stable. americanpeptidesociety.org Amino acids like L-phenylalanine are non-volatile, and therefore, they must be chemically modified into volatile derivatives before they can be analyzed by GC. americanpeptidesociety.orgnih.gov This process is called derivatization.

Common derivatization procedures for amino acids include esterification followed by acylation. For example, phenylalanine can be converted to its N-heptafluorobutyryl isobutyl ester derivative. nih.gov Another common approach is silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to create tert-butyldimethylsilyl (TBDMS) derivatives. nih.gov

Once derivatized, the volatile this compound derivative is injected into the GC, where it is separated from other compounds based on its boiling point and interaction with the column's stationary phase. The separated compounds then enter a mass spectrometer for detection and quantification, typically using SIM or full-scan mode. nih.gov GC-MS methods can achieve very low detection limits and have been successfully applied to measure phenylalanine in neonatal blood spots. nih.govnih.gov

Table 3: Common Derivatization Agents for GC Analysis of Phenylalanine

| Derivatization Agent | Derivative Formed | Key Features | Reference |

| Isobutanol / Heptafluorobutyric anhydride | N-heptafluorobutyryl isobutyl ester | Used for GC/MS/MS analysis in negative-ion chemical ionization mode; provides high selectivity. | nih.gov |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | tert-butyldimethylsilyl (TBDMS) | Simple, rapid reaction; derivatives are stable and provide clear mass spectra. | nih.gov |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing L-Phenylalanine-2-d1 in isotopic labeling studies?

- Methodological Answer : Synthesis typically involves deuteration at the 2-position of the phenyl group using acid-catalyzed hydrogen-deuterium exchange or enzymatic methods. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation (e.g., observing the absence of a proton signal at the 2-position) and mass spectrometry (MS) to verify isotopic purity (>98% deuteration). Researchers should also assess solubility and stability under experimental conditions, as deuterated compounds may exhibit altered physicochemical properties .

Q. How is this compound used as an internal standard in amino acid quantification?

- Methodological Answer : As a stable isotope-labeled analog, this compound is added to biological samples (e.g., plasma, cell lysates) before extraction. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed to differentiate the deuterated compound from endogenous L-phenylalanine via mass-to-charge ratio (m/z) shifts. Calibration curves using known ratios of labeled/unlabeled analytes ensure accurate quantification, minimizing matrix effects .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) impact experimental outcomes in metabolic flux analysis with this compound?

- Methodological Answer : Deuterium substitution at the 2-position may alter enzymatic reaction rates due to KIEs, particularly in hydroxylation or decarboxylation pathways. Researchers should:

- Compare flux rates between deuterated and non-deuterated substrates using isotopomer distribution analysis.

- Validate findings with complementary techniques (e.g., ¹³C-labeled tracers) to distinguish isotopic effects from biological variability.

- Use computational modeling (e.g., metabolic control analysis) to quantify KIE contributions .

Q. What strategies resolve contradictions between in vitro and in vivo data when studying this compound transport across biological membranes?

- Methodological Answer : Discrepancies may arise from differences in membrane composition, pH, or transporter expression. To address this:

- Perform parallel assays using artificial lipid bilayers, cell lines (e.g., Caco-2 for intestinal transport), and in vivo models (e.g., rodent pharmacokinetic studies).

- Apply Michaelis-Menten kinetics to compare apparent permeability (Papp) values across systems.

- Use siRNA knockdown or CRISPR-Cas9 to isolate specific transporter contributions (e.g., LAT1 vs. LAT2) .

Q. How can researchers optimize experimental designs to minimize isotopic dilution in long-term metabolic tracing studies with this compound?

- Methodological Answer : Isotopic dilution occurs due to endogenous phenylalanine pools or microbial metabolism in animal models. Mitigation strategies include:

- Administering deuterated compounds via continuous infusion rather than bolus dosing.

- Sampling tissues at multiple time points to model tracer incorporation kinetics.

- Pairing with germ-free animal models or antibiotic-treated cohorts to reduce microbial interference .

Data Analysis & Validation

Q. What statistical approaches are recommended for interpreting low signal-to-noise ratios in this compound-based NMR studies?

- Methodological Answer : For low-abundance isotopomers:

- Employ non-uniform sampling (NUS) in ²H-NMR to enhance resolution.

- Apply multivariate analysis (e.g., principal component analysis) to distinguish biological variation from technical noise.

- Validate findings with orthogonal methods, such as gas chromatography-MS or isotope ratio mass spectrometry .

Q. How should researchers address batch-to-batch variability in deuterated this compound synthesis?

- Methodological Answer : Implement quality control protocols:

- Use standardized reaction conditions (e.g., temperature, catalyst concentration).

- Perform batch-specific NMR and MS validation.

- Establish a repository of characterized batches for longitudinal studies.

- Report lot numbers and analytical certificates in publications to enhance reproducibility .

Ethical & Reporting Standards

Q. What are the best practices for reporting deuterated compound use in peer-reviewed manuscripts?

- Methodological Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.